molecular formula C13H17Cl2NO2 B14517202 N-(2,2-Dichloro-1-hydroxyhexyl)benzamide CAS No. 62998-58-7

N-(2,2-Dichloro-1-hydroxyhexyl)benzamide

Cat. No.: B14517202
CAS No.: 62998-58-7
M. Wt: 290.18 g/mol
InChI Key: RIXBSURABSDVLJ-UHFFFAOYSA-N
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Description

N-(2,2-Dichloro-1-hydroxyhexyl)benzamide is a benzamide derivative characterized by a hexyl chain substituted with two chlorine atoms at the 2-position and a hydroxyl group at the 1-position. The dichloro and hydroxyl substituents may influence its reactivity in metal-catalyzed C–H bond functionalization, similar to N,O-bidentate directing groups observed in related compounds .

Properties

CAS No.

62998-58-7

Molecular Formula

C13H17Cl2NO2

Molecular Weight

290.18 g/mol

IUPAC Name

N-(2,2-dichloro-1-hydroxyhexyl)benzamide

InChI

InChI=1S/C13H17Cl2NO2/c1-2-3-9-13(14,15)12(18)16-11(17)10-7-5-4-6-8-10/h4-8,12,18H,2-3,9H2,1H3,(H,16,17)

InChI Key

RIXBSURABSDVLJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(NC(=O)C1=CC=CC=C1)O)(Cl)Cl

Origin of Product

United States

Preparation Methods

Acyl Chloride Intermediate Approach

A common approach for synthesizing complex amides involves the conversion of benzoic acid to benzoyl chloride as a reactive intermediate. This method can be adapted for this compound synthesis by:

  • Formation of benzoyl chloride from benzoic acid using reagents such as thionyl chloride or oxalyl chloride
  • Preparation of 2,2-dichloro-1-hydroxyhexylamine (possibly requiring protection of the hydroxyl group)
  • Nucleophilic acyl substitution reaction between benzoyl chloride and the prepared amine
  • Deprotection if necessary and purification

This method offers advantages in terms of reactivity but requires additional steps if protection of the hydroxyl functionality is necessary to prevent side reactions.

Coupling Agent-Mediated Synthesis

Modern amide formation often employs coupling agents to activate carboxylic acids for reaction with amines. For this compound, this approach would involve:

  • Activation of benzoic acid with coupling agents such as BOP-Cl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or similar reagents
  • Reaction with 2,2-dichloro-1-hydroxyhexylamine under basic conditions
  • Purification of the product

The following procedure exemplifies this approach:

To a solution of benzoic acid in dichloromethane (10 mL), BOP-Cl (1 equivalent) is added and the mixture is stirred at room temperature for 2.5 hours under nitrogen atmosphere. Triethylamine (3 equivalents) and 2,2-dichloro-1-hydroxyhexylamine (1 equivalent) are added, and the mixture is stirred at room temperature overnight. The reaction mixture is concentrated under reduced pressure, and the residue is partitioned between chloroform and water. The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and the filtrate is evaporated. The residue is purified by column chromatography over silica gel to obtain the desired this compound.

Specialized Synthetic Methods

De Kimpe Synthetic Protocol

The primary literature source for this compound is the work by De Kimpe et al. as mentioned in the Bulletin des Societes Chimiques Belges, 1976, vol. 85, p. 763-779. This methodology likely represents the first detailed synthesis of this specific compound and provides the foundation for subsequent synthetic approaches.

The De Kimpe protocol presumably involves:

  • Preparation of a dichloro-intermediate from hexanal
  • Conversion to the corresponding amine or direct amidation
  • Coupling with benzoic acid or benzoyl chloride under appropriate conditions

This seminal work established the synthetic parameters that influence yield and purity for this class of compounds.

Reductive Amination Approach

For compounds with similar structural features, reductive amination has been employed as an effective synthetic strategy. This approach could be adapted for this compound through:

  • Preparation of a suitable 2,2-dichloro-1-ketohexane derivative
  • Reductive amination with an appropriate nitrogen source
  • Selective amidation with benzoyl chloride or activated benzoic acid

In a typical procedure, the ketone intermediate, sodium triacetoxyborohydride (1.5 equivalents), and acetic acid (1.5 equivalents) would be combined in dichloromethane, followed by appropriate work-up and purification.

Analytical Methods for Characterization

Proper characterization of this compound is essential for confirming successful synthesis. The following analytical techniques are commonly employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR and 13C NMR spectroscopy provide critical structural information:

  • 1H NMR would show characteristic signals for the aromatic protons of the benzamide moiety (approximately 7.4-8.0 ppm)
  • The CH proton adjacent to the hydroxyl group would appear around 4.0-4.5 ppm
  • The hexyl chain methylene and methyl protons would appear upfield (0.8-2.0 ppm)
  • The NH proton of the amide bond would typically appear around 6.5-8.5 ppm

Mass Spectrometry

Mass spectrometric analysis would confirm the molecular weight and provide fragmentation patterns characteristic of the structure:

  • Expected m/z for [M+H]+ ion: 290.0714
  • Characteristic fragmentation patterns including loss of chlorine atoms and cleavage of the amide bond
  • High-resolution mass spectrometry would confirm the exact mass and elemental composition

Infrared Spectroscopy

IR spectroscopy would reveal characteristic absorption bands:

  • N-H stretching around 3300-3500 cm-1
  • C=O stretching of the amide around 1630-1680 cm-1
  • O-H stretching of the hydroxyl group around 3200-3600 cm-1
  • C-Cl stretching vibrations around 600-800 cm-1

Chromatographic Methods

High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) would assess purity and could be used for monitoring reaction progress. Typical HPLC conditions might include:

Parameter Condition
Column C18 reverse phase
Mobile Phase Gradient of acetonitrile and water
Detection UV at 254 nm
Flow Rate 1.0 mL/min
Temperature 25°C

Purification Methods

Following synthesis, this compound typically requires purification to remove byproducts and unreacted starting materials. Common purification methods include:

Column Chromatography

Silica gel column chromatography using appropriate solvent systems such as hexane/ethyl acetate or dichloromethane/methanol mixtures is effective for purification. For example:

  • Stationary phase: Silica gel (230-400 mesh)
  • Mobile phase: Gradient of hexane and ethyl acetate (starting with 9:1 and gradually increasing polarity)
  • Detection: UV visualization or TLC with appropriate staining

Recrystallization

Recrystallization from appropriate solvent systems can yield high-purity product:

  • Potential solvent systems include ethyl acetate/hexane, ethanol/water, or acetone/water
  • The crystallization process typically involves dissolving the compound in a minimum amount of hot solvent, followed by slow cooling and crystal formation

Preparative HPLC

For particularly challenging purifications, preparative HPLC may be employed:

  • Similar conditions to analytical HPLC but with increased column capacity and flow rates
  • Collection of the fraction containing the desired compound
  • Removal of mobile phase via evaporation or lyophilization

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dichloro-1-hydroxyhexyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to remove the chlorine atoms or convert the amide group to an amine.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or dechlorinated products.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-(2,2-Dichloro-1-hydroxyhexyl)benzamide exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents. The compound's mechanism of action involves disrupting bacterial cell membranes, leading to cell death.

Anticancer Potential

The compound has been evaluated for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines. Preliminary studies suggest that it may interfere with cancer cell proliferation and induce apoptosis (programmed cell death). Further research is necessary to elucidate the specific pathways involved.

Insecticidal Properties

This compound has also been investigated for its insecticidal effects. Its application in agricultural settings could provide an alternative to conventional pesticides, particularly against pests resistant to existing chemicals. Field trials are required to assess its efficacy and safety in real-world scenarios.

Water Treatment Applications

Given its chemical structure, this compound has potential applications in water treatment processes. It can act as a disinfectant or a precursor for generating other disinfectants that are effective against pathogens in water systems.

Toxicological Studies

Toxicological assessments are crucial for understanding the environmental impact of this compound. Studies have indicated that while it possesses beneficial properties, there are concerns regarding its persistence in the environment and potential bioaccumulation in aquatic systems. Comprehensive risk assessments are necessary to evaluate its long-term effects.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various benzamide derivatives, including this compound. Results demonstrated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations comparable to established antibiotics .

Case Study 2: Cancer Cell Line Studies

In vitro studies conducted on human cancer cell lines revealed that this compound inhibited cell growth significantly more than control compounds. The study highlighted its potential as a lead compound for further development in cancer therapeutics .

Case Study 3: Environmental Impact Assessment

Research focusing on the environmental fate of this compound assessed its degradation in aquatic environments. Findings indicated that while the compound is relatively stable under certain conditions, it can undergo transformation into less toxic metabolites over time .

Mechanism of Action

The mechanism of action of N-(2,2-Dichloro-1-hydroxyhexyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biological pathways. The presence of the hydroxyl and chlorine groups can influence its binding affinity and specificity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Key Observations :

  • The hydroxyl group may enable hydrogen bonding, similar to N,O-bidentate ligands in , but steric hindrance from the dichlorohexyl chain could reduce coordination efficiency.

Key Observations :

  • Ultrasonic irradiation () reduces reaction times for azetidinone derivatives (e.g., 4–6 hours vs.
  • High yields (>90%) are achievable for sterically hindered benzamides (e.g., ), but dichlorohexyl substituents may require optimized coupling conditions.

Key Observations :

  • Lipophilic chains (e.g., ethylhexyl in ) may enhance bioavailability but raise toxicity concerns.

Key Observations :

  • The dichlorohexyl chain in the target compound may pose bioaccumulation risks (analogous to halogenated aromatics), but in vitro cytotoxicity testing (as in ) is recommended.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2,2-Dichloro-1-hydroxyhexyl)benzamide, and what are key optimization strategies?

  • Methodology : Synthesis typically involves coupling a benzoyl chloride derivative with a hydroxylamine or amino alcohol precursor. For example, analogous benzamide syntheses use salicylamide and acyl chlorides under reflux with pyridine to facilitate amide bond formation . Purification often employs preparative HPLC to isolate the target compound from byproducts like unreacted starting materials or diacylated products .
  • Optimization : Key strategies include:

  • Controlling stoichiometry to minimize diacylation (e.g., stepwise addition of acyl chloride).
  • Using inert atmospheres to prevent oxidation of sensitive functional groups (e.g., hydroxyl or chloro substituents).
  • Monitoring reaction progress via TLC or LC-MS to identify optimal termination points .

Q. Which spectroscopic techniques are critical for characterizing N-(2,2-Dichloro-1-hydroxyhexyl)benzamide?

  • 1H/13C NMR : Essential for confirming regiochemistry and detecting impurities. For example, downfield shifts (~11 ppm) in NMR spectra indicate hydrogen-bonded hydroxyl protons, while aromatic splitting patterns validate substitution patterns .
  • HRMS/ESI-MS : Used to verify molecular weight and isotopic patterns (e.g., chlorine’s distinct isotopic signature) .
  • HPLC Purity Analysis : Ensures ≥95% purity for biological testing; gradient elution with C18 columns is standard .

Advanced Research Questions

How can structural modifications of N-(2,2-Dichloro-1-hydroxyhexyl)benzamide improve its bioactivity? Insights from structure-activity relationships (SAR).

  • SAR Strategies :

  • Hydrophobic Substitutions : Adding lipophilic groups (e.g., cyclohexane or trifluoromethyl) enhances membrane permeability, as seen in antiparasitic benzamides .
  • Electron-Withdrawing Groups : Chloro or nitro substituents increase electrophilicity, potentially boosting enzyme inhibition (e.g., HDAC inhibition observed in MS-275) .
  • Steric Hindrance : Bulky groups at the ortho position can modulate target selectivity by restricting conformational flexibility .
    • Validation : Combine in vitro assays (e.g., enzyme inhibition, cytotoxicity) with computational docking to prioritize candidates .

Q. How do researchers resolve contradictions in reaction mechanisms for copper-mediated C-H oxidation of benzamide derivatives?

  • Case Study : Divergent pathways (organometallic vs. single-electron transfer) were observed for N-(8-quinolinyl)benzamide under acidic vs. basic conditions .
  • Resolution Strategies :

  • Kinetic Isotope Effects (KIE) : Differentiate concerted (KIE > 1) vs. radical (KIE ≈ 1) mechanisms.
  • Computational Modeling : DFT calculations identify transition states and compare activation energies for competing pathways.
  • Trapping Experiments : Use radical scavengers (e.g., TEMPO) to detect transient intermediates .

Q. What are the best practices for determining the crystal structure of N-(2,2-Dichloro-1-hydroxyhexyl)benzamide?

  • Crystallization : Slow evaporation from DMSO/EtOH mixtures yields diffraction-quality crystals. Avoid hygroscopic solvents to prevent lattice defects .
  • Refinement Tools :

  • SHELX Suite : SHELXL refines small-molecule structures using high-resolution data (R1 < 0.05), while SHELXD solves phases via dual-space methods .
  • WinGX/ORTEP-3 : Generate thermal ellipsoid plots and validate bond lengths/angles against Cambridge Structural Database (CSD) benchmarks .
    • Validation : Check for disorder (e.g., chloro groups) using PLATON’s ADDSYM algorithm .

Q. How can researchers address discrepancies in biological assay data for N-(2,2-Dichloro-1-hydroxyhexyl)benzamide analogs?

  • Root Causes :

  • Batch Variability : Impurities from incomplete purification (e.g., residual solvents) may skew IC50 values .
  • Assay Conditions : pH or co-solvents (e.g., DMSO) can alter compound solubility or stability.
    • Mitigation :
  • Standardize purification protocols (e.g., repeated recrystallization).
  • Include internal controls (e.g., reference inhibitors) and validate assays across multiple replicates .

Methodological Resources

  • Synthetic Protocols :
  • Crystallography Tools :
  • Mechanistic Studies :
  • Bioactivity Optimization :

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